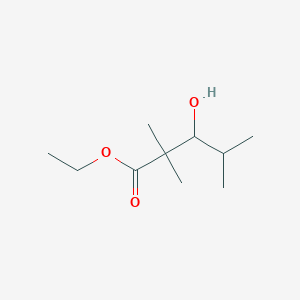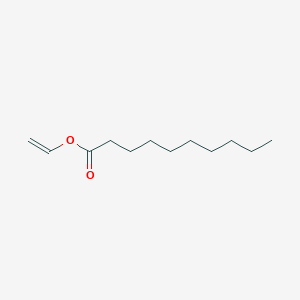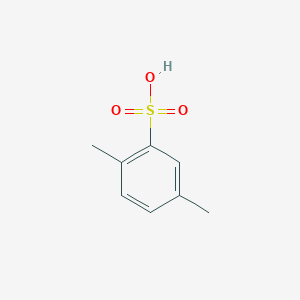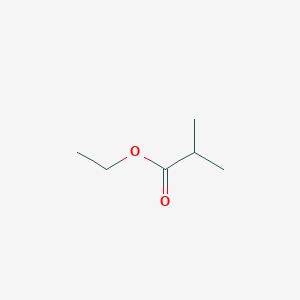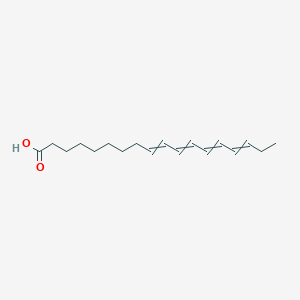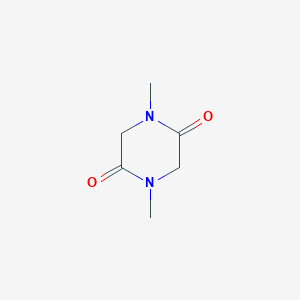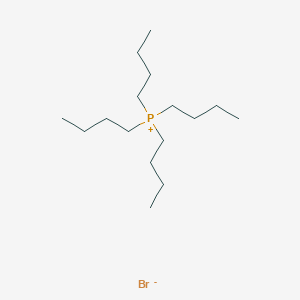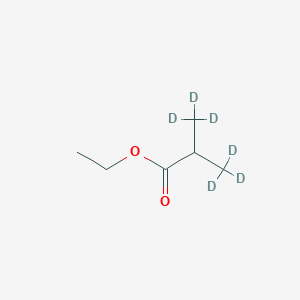
Acide trithiocyanurique
Vue d'ensemble
Description
Luminescent Gold(I) Supermolecules with Trithiocyanuric Acid
Trithiocyanuric acid has been utilized to create an ordered array of gold clusters, demonstrating its ability to act as a bridging ligand for the assembly of two-dimensional polymeric solids. The resulting structure, characterized by X-ray crystallography, exhibits intermolecular gold interactions and photoluminescence properties, highlighting the potential of trithiocyanuric acid in molecular assembly and materials science .
Synthesis of Dialkyl Chlorophosphates
Trichloroisocyanuric acid, a relative of trithiocyanuric acid, has been employed as an effective reagent for the synthesis of dialkyl chlorophosphates from dialkyl phosphites. This method is noted for its mildness and operational simplicity, indicating the versatility of trithiocyanuric acid derivatives in synthetic chemistry .
Crystal Packing in Tetraphenylphosphonium Salts
The crystal packing of tetraphenylphosphonium salts of trithiocyanuric acid reveals its weakly acidic and planar nature with threefold symmetry. The molecule's ability to form hydrogen-bonded nets is due to the presence of hydrogen bond donors and acceptors at the nitrogen and sulfur atoms, respectively. This property has been exploited to form crystals with one- and two-dimensional hydrogen-bonded networks, showcasing the importance of trithiocyanuric acid in crystal engineering .
UV-Induced Proton Transfer in Trithiocyanuric Acid
Trithiocyanuric acid has been observed to undergo a unique UV-induced intramolecular triple proton transfer, converting from the trithione to the trithiol tautomeric form. This phenomenon was studied using FTIR spectroscopy and matrix isolation techniques, providing insight into the photochemical behavior of trithiocyanuric acid .
Synthesis of Polyetherols
Trithiocyanuric acid reacts with oxiranes like ethylene oxide and propylene oxide to synthesize trifunctional polyetherols containing an s-triazine ring. The structure and properties of these polyetherols were confirmed through various analytical techniques, highlighting the reactivity of trithiocyanuric acid with oxiranes and its application in polymer science .
Sulfur Interactions in Crystal Architecture
Trithiocyanuric acid's role in crystal architecture has been explored through the synthesis of multicomponent crystals with pyridine N-oxide derivatives. The study of intermolecular interactions, such as hydrogen, halogen, and chalcogen bonds, reveals the strong electron-accepting character of the trithiocyanuric acid ring, which significantly influences the solid-state molecular architecture .
Reactions with Epichlorohydrin
Further reactions of trithiocyanuric acid with epichlorohydrin have been investigated, leading to the preparation of trifunctional polyetherols. The structural verification and analysis of physical properties and thermal stability of these polyetherols contribute to the understanding of trithiocyanuric acid's reactivity and potential in materials development .
Reactions of Amines with Trichloroisocyanuric Acid
The reactivity of trichloroisocyanuric acid, a compound related to trithiocyanuric acid, with amines and amino acids has been studied. The findings include the formation of N,N-dichloroamines, nitriles, and ketones from primary amines, and oxidative decarboxylation of amino acids to nitriles, demonstrating the chemical versatility of trithiocyanuric acid derivatives .
Solid-State Structures of Trithiocyanuric Acid
The solid-state structure of pure trithiocyanuric acid has been elusive, with attempts to crystallize it from solution resulting in solvate cocrystals. However, the structure has been determined from powder X-ray diffraction data, providing a basis for comparison with its oxygen analogue, cyanuric acid, and suggesting the potential for polymorphism .
Structural Studies on Trithiocyanuric Acid
The first structural studies on trithiocyanuric acid have been conducted, revealing the solid-state structures of its HMPA adduct and its mono-lithiated HMPA complex. These structures are governed by extensive hydrogen-bonding interactions, with the trithiocyanuric acid unit existing in the thio-keto form. This work provides valuable information on the molecular structure of trithiocyanuric acid and its complexes .
Applications De Recherche Scientifique
Stoechiométrie des polymères de coordination
L'acide trithiocyanurique est utilisé dans la réaction avec BunLi dans le toluène/HMPA pour produire une espèce monolithiée, [(LH2Li)·HMPA2]. Ceci est particulièrement utile pour l'élucidation de la stoechiométrie des polymères de coordination par titrage thermométrique .
Formation de complexes métalliques
Les complexes métalliques de l'this compound sont utilisés pour étudier la stoechiométrie des polymères de coordination, ce qui est un aspect essentiel dans le domaine de la chimie inorganique .
Sonde de fluorescence
De la silice nanopporeuse fonctionnalisée par de l'this compound a été synthétisée et appliquée comme sonde optique pour créer un nouveau capteur de fluorescence. Ce capteur est capable de déterminer rapidement les concentrations d'ions Ag+ dans les solutions aqueuses .
Récupération des ions or
Une récupération efficace des ions or à partir de solutions aqueuses peut être réalisée en utilisant un adsorbant de fibres de cellulose fonctionnalisées par de l'this compound. Cet adsorbant est fonctionnalisé par couplage covalent de chlorure de chloroacétyle et d'this compound .
Mécanisme D'action
Target of Action
Trithiocyanuric acid (TTCA) primarily targets MoS2 nanosheets and cellulose fibers . It is used as a catalyst in the one-step polymerization of TTCA to polythiocyanuric acid (PTCA), resulting in PTCA-functionalization of the edge sites of the MoS2 to form a continuous, porous, polymeric network . In addition, TTCA functionalized cellulose fibers are used for efficient recovery of gold ions from aqueous solution .
Mode of Action
TTCA interacts with its targets through a process called covalent functionalization . This process involves the polymerization of TTCA to PTCA, which then binds to the edge sites of the MoS2 nanosheets . The resulting material exhibits enhanced peroxidase activity relative to native MoS2 . The PTCA–MoS2 peroxidase action functions by a ping-pong mechanism .
Biochemical Pathways
The primary biochemical pathway affected by TTCA involves the polymerization of TTCA to PTCA . This process results in the formation of a continuous, porous, polymeric network . The PTCA–MoS2 composite exhibits a higher value of Vmax than native MoS2 for an equal quantity of catalyst . This composite can be used for the colorimetric measurement of H2O2 and the indirect measurement of glucose, using glucose oxidase .
Pharmacokinetics
It is known that ttca can be converted to lithiated trithiocyanuric (li3tca) in-situ or by prelithiation in a lioh solution . More research is needed to fully understand the ADME properties of TTCA and their impact on bioavailability.
Result of Action
The primary result of TTCA’s action is the formation of a continuous, porous, polymeric network . This network exhibits enhanced peroxidase activity relative to native MoS2 . Additionally, TTCA functionalized cellulose fibers show efficient recovery of gold ions from aqueous solution .
Action Environment
The action of TTCA is influenced by environmental factors such as temperature and pH. For instance, the PTCA–MoS2 catalyst was found to be stable for two months when stored at 4°C . Furthermore, the maximum adsorption capacity of TTCA functionalized cellulose fibers for gold ions is achieved at pH 4.0 . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of TTCA.
Safety and Hazards
Trithiocyanuric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
Orientations Futures
Trithiocyanuric acid-functionalized nanoporous silica (SBA-15-TTCA) was synthesized and applied as an optical probe to create a new fluorescence sensor for rapidly determining Ag+ ion concentrations in aqueous solutions . This indicates potential future applications in the field of sensor technology .
Propriétés
IUPAC Name |
1,3,5-triazinane-2,4,6-trithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRRFSJFQTGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NC(=S)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39709-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trithiocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045067 | |
| Record name | Trithiocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638-16-4 | |
| Record name | Trithiocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trithiocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trithiocyanuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trithiocyanuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trithiocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX0WZE0QAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key spectroscopic characteristics of Trithiocyanuric acid?
A1: Trithiocyanuric acid exhibits characteristic peaks in various spectroscopic analyses:
- FTIR: Distinct absorption bands corresponding to N–H, C–N, C=S, and S–H stretching vibrations. [, , , , ]
- NMR: Proton NMR reveals signals characteristic of the different proton environments within the molecule, aiding in tautomeric form identification. [, , ]
- UV–Vis: Absorption bands provide insights into the electronic structure and transitions within the molecule, useful for photophysical property analysis. [, ]
Q2: What is the most stable tautomeric form of Trithiocyanuric acid under standard conditions?
A: While TTCA can exist in both trithione and trithiol tautomeric forms, matrix isolation studies combined with FTIR spectroscopy indicate that the trithione form is dominant under standard conditions. []
Q3: Is Trithiocyanuric acid compatible with common polymer matrices?
A: Yes, TTCA demonstrates compatibility with various polymer matrices. For instance, it has been successfully incorporated into polyvinylbenzyl chloride to create core-shell magnetic nanoparticles for heavy metal removal from water. []
Q4: How does Trithiocyanuric acid behave under high pressure?
A: High-pressure studies on TTCA reveal that it undergoes interesting structural changes, including molecular distortion, interlayer slippage, and anisotropic shrinkage of intralayer rings. These variations influence its luminescence properties, leading to the observation of piezoluminescence above ~4 GPa. []
Q5: Can Trithiocyanuric acid act as a catalyst in polymerization reactions?
A: Yes, TTCA has demonstrated catalytic activity in the polymerization of itself. In the presence of 2D MoS2 nanosheets, TTCA undergoes polymerization to form polythiocyanuric acid, simultaneously functionalizing the MoS2 edge sites. []
Q6: Does Trithiocyanuric acid exhibit selectivity in its interactions?
A: Yes, TTCA exhibits selectivity in various interactions. For instance, it acts as a robust chelating ligand, selectively extracting divalent heavy metals like Pb(II) and Cu(II) from water. [] Additionally, its self-assembly with 4,4′-bipyridyl creates channels that show shape selectivity, accommodating p-xylene but not its isomers or mesitylene. []
Q7: Have there been any computational studies on Trithiocyanuric acid?
A7: Yes, computational chemistry plays a significant role in understanding TTCA. Density Functional Theory (DFT) calculations have been employed to:
- Analyze tautomeric forms: Determine the relative energies and vibrational frequencies of the trithione and trithiol tautomers. []
- Investigate intermolecular interactions: Study the hydrogen bonding patterns in TTCA co-crystals and their influence on crystal packing. [, ]
- Explore electronic structure: Calculate the HOMO-LUMO gap and understand its relationship to electronic and optical properties. []
Q8: What are some notable applications of Trithiocyanuric acid?
A8: TTCA finds use in diverse applications, including:
- Metal ion removal: Forms complexes with heavy metal ions like Pb(II), Cu(II), Cd(II), and Hg(II), enabling their removal from aqueous solutions. [, , , ]
- Corrosion inhibition: Self-assembled monolayers of TTCA on copper surfaces provide significant corrosion protection in acidic environments. []
- Drug delivery: TTCA-based nanoparticles show potential as redox-responsive drug delivery systems for antitumor drugs. [, ]
- Photocatalysis: Incorporation of TTCA into polymeric carbon nitride enhances its photocatalytic activity for hydrogen evolution from water splitting. []
Q9: How does Trithiocyanuric acid interact with metal ions?
A: TTCA interacts with metal ions through its sulfur and nitrogen atoms, forming stable coordination complexes. These interactions are utilized for metal ion removal, with different metal ions exhibiting varying affinities for TTCA. [, , , ]
Q10: Has Trithiocyanuric acid been used in the development of any analytical methods?
A: Yes, TTCA's ability to selectively bind certain metal ions has led to its application in analytical chemistry. For example, it has been incorporated into gold nanodot-based probes for the sensitive and selective detection of cyanide ions. []
Q11: What are the limitations of using Trithiocyanuric acid?
A11: While TTCA boasts various applications, limitations include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




